molecular formula C10H8N2O2 B2819514 2-(1H-pyrazol-3-yl)benzoic acid CAS No. 1359735-11-7

2-(1H-pyrazol-3-yl)benzoic acid

Cat. No.: B2819514
CAS No.: 1359735-11-7
M. Wt: 188.186
InChI Key: XYEBHXHJHAPEGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-pyrazol-3-yl)benzoic acid is a compound that combines the structural features of pyrazole and benzoic acid. Pyrazole is a five-membered heterocyclic compound containing two adjacent nitrogen atoms, while benzoic acid is a simple aromatic carboxylic acid. The combination of these two moieties results in a compound with unique chemical and biological properties.

Biochemical Analysis

Biochemical Properties

Pyrazolyl benzoic acid plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity . The nature of these interactions is complex and multifaceted, involving a range of biochemical processes .

Cellular Effects

Pyrazolyl benzoic acid has profound effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of pyrazolyl benzoic acid is complex and involves interactions at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of pyrazolyl benzoic acid change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of pyrazolyl benzoic acid vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Pyrazolyl benzoic acid is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

Pyrazolyl benzoic acid is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of pyrazolyl benzoic acid and its effects on activity or function are important aspects of its biochemical profile . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrazolyl benzoic acid typically involves the formation of the pyrazole ring followed by its attachment to the benzoic acid moiety. One common method is the cyclization of hydrazines with 1,3-diketones to form pyrazoles, which are then subjected to further reactions to introduce the benzoic acid group .

Industrial Production Methods: Industrial production of pyrazolyl benzoic acid may involve multi-step synthesis processes, often optimized for yield and purity. These processes can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-(1H-pyrazol-3-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

2-(1H-pyrazol-3-yl)benzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-(1H-pyrazol-3-yl)benzoic acid is unique due to the combination of the pyrazole and benzoic acid moieties, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(1H-pyrazol-5-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-10(14)8-4-2-1-3-7(8)9-5-6-11-12-9/h1-6H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYEBHXHJHAPEGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=NN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.